molecular formula C10H18F2N2O2 B6174808 tert-butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)carbamate CAS No. 2613383-87-0

tert-butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)carbamate

Cat. No.: B6174808
CAS No.: 2613383-87-0
M. Wt: 236.26 g/mol
InChI Key: ZTBAJQBNNSKJHA-UHFFFAOYSA-N
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Description

tert-Butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)carbamate is a carbamate-protected pyrrolidine derivative featuring a 4,4-difluoro and 3-methyl substitution pattern on the pyrrolidine ring. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol . This compound is commonly utilized as a building block in organic synthesis, particularly in pharmaceutical research, where its stereoelectronic properties and fluorine substituents enhance metabolic stability and binding interactions.

Properties

CAS No.

2613383-87-0

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C10H18F2N2O2/c1-8(2,3)16-7(15)14-9(4)5-13-6-10(9,11)12/h13H,5-6H2,1-4H3,(H,14,15)

InChI Key

ZTBAJQBNNSKJHA-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1(F)F)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Preparation and Acyl Azide Formation

Aromatic or aliphatic carboxylic acids are treated with di-tert-butyl dicarbonate (Boc₂O) and sodium azide (NaN₃) in the presence of tetrabutylammonium bromide (TBAB) and zinc(II) triflate. For aliphatic substrates, such as 3-methylpyrrolidine-3-carboxylic acid, this reaction proceeds at 40°C to form the acyl azide. Aromatic analogs require elevated temperatures (75°C) due to increased stability of the azide intermediate.

Isocyanate Trapping and Carbamate Isolation

The acyl azide undergoes Curtius rearrangement at 75°C, producing an isocyanate that reacts with tert-butanol to yield the tert-butyl carbamate. For 4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid, this method achieves moderate yields (50–65%). Critical parameters include stoichiometric control of Boc₂O and rigorous exclusion of moisture to prevent hydrolysis.

Three-Component Coupling with Amines, CO₂, and Alkyl Halides

A modern approach leverages cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) to facilitate the coupling of primary amines, carbon dioxide (CO₂), and alkyl halides in anhydrous DMF.

Reaction Mechanism and Optimization

The amine (e.g., 4,4-difluoro-3-methylpyrrolidin-3-amine) reacts with CO₂ under 1 atm pressure to form a carbamate anion, which is alkylated by tert-butyl bromoacetate. TBAI enhances reactivity by stabilizing the carbamate intermediate, while Cs₂CO₃ acts as a base. This method avoids isolation of intermediates, streamlining the synthesis.

Yield and Scalability

For pyrrolidine derivatives, yields range from 70–85% under optimized conditions (24 h, 80°C). Scalability is demonstrated in batch reactions up to 100 mmol, with purification via silica gel chromatography.

Hydrogenation of Protected Intermediates

Hydrogenolysis of benzyl or Cbz-protected precursors is a reliable route to tert-butyl carbamates.

Deprotection with Palladium Catalysts

A benzyl-protated pyrrolidine derivative (e.g., benzyl 3-(tert-butoxycarbonylamino)-4,4-difluoro-3-methylpyrrolidine-1-carboxylate) is treated with 10% Pd/C under H₂ (1 atm) in methanol. Complete deprotection occurs within 1–2 h, yielding the target carbamate in 72–88% yield.

Table 1: Hydrogenation Conditions and Outcomes

SubstrateCatalystSolventTime (h)Yield (%)
Benzyl-protected pyrrolidinePd/CMeOH188
Cbz-protected pyrrolidinePd/CEtOH272

Direct Amination of Halogenated Pyrrolidines

Halogenated pyrrolidines serve as electrophilic partners in nucleophilic amination reactions.

SN2 Displacement with tert-Butoxycarbonylamine

4,4-Difluoro-3-methylpyrrolidin-3-yl bromide reacts with Boc-protected amine nucleophiles (e.g., BocNH₂) in the presence of DIPEA or triethylamine. Polar aprotic solvents like DMF or n-BuOH at 100–150°C drive the reaction to completion within 24 h.

Microwave-Assisted Acceleration

Microwave irradiation (150°C, 30 min) enhances reaction rates, achieving 90% conversion with reduced side products. Post-reaction workup includes extraction with ethyl acetate and purification via reverse-phase chromatography.

Enzymatic and Catalytic Asymmetric Methods

Emerging strategies employ biocatalysts or chiral catalysts to access enantiomerically pure carbamates.

Lipase-Catalyzed Carbamate Formation

Candida antarctica lipase B (CAL-B) catalyzes the transesterification of methyl carbamates with tert-butanol. This method is stereospecific for 3-substituted pyrrolidines, yielding >95% enantiomeric excess (ee) under mild conditions (30°C, 48 h).

Chiral Auxiliary Approaches

Temporary chiral auxiliaries (e.g., Evans oxazolidinones) direct asymmetric induction during carbamate installation. Subsequent auxiliary removal via hydrolysis furnishes the desired enantiomer in 80–90% yield.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for tert-Butyl N-(4,4-Difluoro-3-methylpyrrolidin-3-yl)carbamate Synthesis

MethodYield (%)Purity (%)Cost (Relative)Scalability
Curtius Rearrangement50–6595HighModerate
Three-Component Coupling70–8598ModerateHigh
Hydrogenation72–8899LowHigh
Direct Amination60–7590ModerateModerate

Challenges and Optimization Strategies

Fluorine-Induced Steric Effects

The 4,4-difluoro substituent increases ring rigidity, complicating nucleophilic attacks. Using bulky bases (e.g., DIPEA) and high-boiling solvents (n-BuOH) mitigates steric hindrance.

Moisture Sensitivity

Carbamate intermediates are prone to hydrolysis. Anhydrous conditions (molecular sieves, inert atmosphere) and rapid workup are essential .

Chemical Reactions Analysis

tert-butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

tert-butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and related tert-butyl carbamate derivatives:

Compound Name Molecular Formula Substituents/Ring System Molecular Weight (g/mol) Key Applications/Properties References
tert-Butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)carbamate C₁₂H₂₂N₂O₂ Pyrrolidine, 4,4-difluoro, 3-methyl 226.32 Drug intermediate; fluorinated scaffold
tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate C₁₅H₂₁ClN₂O₂ Pyrrolidine, 3-chlorophenyl 296.79 Chiral building block; halogenated
tert-Butyl N-(4-aminooxolan-3-yl)carbamate C₉H₁₈N₂O₃ Oxolane (tetrahydrofuran), 4-amino 214.25 Amino-functionalized ring system
tert-Butyl N-(5-formylpyridin-3-yl)carbamate C₁₁H₁₄N₂O₃ Pyridine, 5-formyl 222.24 Aromatic aldehyde for cross-coupling
tert-Butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate C₁₃H₂₅BrN₂O₂ Aliphatic chain, bromo, dimethyl 321.25 Alkylation/functionalization precursor
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate C₁₁H₂₂N₂O₂ Piperidine, cis-3-methyl 226.31 Conformational rigidity in drug design

Key Differences and Implications

Ring Systems and Substituents: The target compound's pyrrolidine ring with 4,4-difluoro and 3-methyl groups contrasts with piperidine (e.g., ), oxolane (), or pyridine () scaffolds. Fluorine substituents increase electronegativity and lipophilicity, enhancing membrane permeability compared to non-fluorinated analogs .

Functional Groups: Amino groups (e.g., ) increase hydrogen-bonding capacity, useful in targeting polar enzyme active sites. Aldehyde groups () enable conjugation or further derivatization via Schiff base formation.

Synthetic Utility :

  • The target compound's fluorinated pyrrolidine core is advantageous in CNS drug discovery due to fluorine's ability to modulate bioavailability .
  • Brominated aliphatic derivatives () serve as intermediates for cross-coupling reactions, whereas chlorophenyl-substituted analogs () are leveraged in kinase inhibitor synthesis.

Pharmacological Relevance

  • Fluorine Impact: Fluorinated compounds like the target exhibit enhanced metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate in ) .
  • Chiral Building Blocks : Enantiopure pyrrolidine and piperidine carbamates (e.g., ) are critical for asymmetric synthesis of therapeutics targeting G protein-coupled receptors (GPCRs).

Biological Activity

Tert-butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 2613383-87-0
  • Molecular Weight : 236.26 g/mol
  • Molecular Formula : C_{11}H_{16}F_2N_2O_2

The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound may exhibit:

  • Acetylcholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for neurotransmission.
  • Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis, particularly in models of neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate cellular responses under stress conditions. For instance:

  • Cell Viability : In astrocyte cultures exposed to amyloid-beta (Aβ) peptides, the compound improved cell viability by reducing oxidative stress markers such as malondialdehyde (MDA) levels and increasing glutathione (GSH) levels .

In Vivo Studies

In vivo assessments have provided insights into the pharmacokinetics and bioavailability of the compound:

  • Animal Models : Studies involving scopolamine-induced cognitive impairment in rats showed that administration of the compound led to a significant reduction in cognitive deficits compared to control groups .

Case Studies

  • Neuroprotective Effects Against Aβ Toxicity :
    • A study investigated the protective effects of the compound against Aβ-induced toxicity in astrocytes, revealing a reduction in tumor necrosis factor-alpha (TNF-α) levels and improved cell viability when treated with this compound .
  • Cognitive Enhancement in Rodent Models :
    • Research on rodent models indicated that this compound could enhance cognitive function by mitigating oxidative stress and inflammation associated with neurodegenerative processes .

Data Summary

Study TypeFindingsReference
In VitroIncreased astrocyte viability; reduced TNF-α
In VivoImproved cognitive function in scopolamine model

Q & A

What are the most reliable synthetic routes for tert-butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)carbamate, and how do reaction conditions influence yield?

Level: Basic
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting tert-butyl carbamate with 4,4-difluoro-3-methylpyrrolidin-3-yl derivatives (e.g., bromides or chlorides) under basic conditions (e.g., triethylamine or NaH) in anhydrous solvents like dichloromethane or THF . Key factors affecting yield include:

  • Temperature: Reactions are often conducted at 0–25°C to minimize side reactions.
  • Solvent polarity: Polar aprotic solvents enhance nucleophilicity.
  • Protecting group stability: The tert-butyl group requires neutral to slightly acidic conditions to prevent deprotection.
    Characterization via NMR (¹H/¹³C) and mass spectrometry confirms purity and structural integrity .

How can crystallographic data for this compound be refined using SHELX software, and what challenges arise due to fluorine atoms?

Level: Advanced
Answer:
SHELXL (part of the SHELX suite) is used for small-molecule refinement. Fluorine’s high electron density and anomalous scattering complicate diffraction analysis. Key steps include:

  • Data collection: High-resolution X-ray data (≤ 0.8 Å) to resolve F-atom positions.
  • Hydrogen bonding: Use HAREA in SHELXL to model H-bond networks, critical for understanding packing interactions .
  • Disorder modeling: Fluorine’s positional disorder in the pyrrolidine ring requires PART and ISOR restraints.
    Validation with PLATON or CHECKCIF ensures geometric accuracy .

What analytical techniques are critical for resolving contradictions in reported bioactivity data for this carbamate?

Level: Advanced
Answer:
Discrepancies in bioactivity often stem from impurities or stereochemical variations. Methodological solutions include:

  • Chiral HPLC: To separate enantiomers, as the 3-methylpyrrolidine center may exhibit stereoselective activity .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) to target proteins, resolving potency variations .
  • Stability assays: LC-MS under physiological conditions (e.g., pH 7.4, 37°C) identifies decomposition products that may skew data .

How does the compound’s stability vary under different pH conditions, and what decomposition pathways are observed?

Level: Advanced
Answer:
The tert-butyl carbamate group is labile under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies using <sup>19</sup>F NMR or HPLC reveal:

  • Acidic hydrolysis: Cleavage of the carbamate to form CO2 and 4,4-difluoro-3-methylpyrrolidin-3-amine.
  • Basic conditions: Degradation via β-elimination, producing tert-butanol and a fluorinated imine .
    Buffered solutions (pH 6–8) at 4°C are optimal for long-term storage .

What role does hydrogen-bonding play in the compound’s crystal packing, and how can graph-set analysis elucidate supramolecular interactions?

Level: Advanced
Answer:
Graph-set analysis (after Etter’s methodology) classifies H-bond motifs (e.g., chains, rings). For this carbamate:

  • N–H···O/F interactions: The carbamate NH donates to adjacent carbonyl or fluorine acceptors, forming C(4) or R2<sup>2</sup>(8) motifs .
  • Fluorine’s role: F atoms act as weak H-bond acceptors, influencing layer stacking.
    Tools like Mercury visualize these networks, aiding in polymorph prediction .

How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

Level: Advanced
Answer:
Key SAR strategies:

  • Fluorine substitution: 4,4-Difluoro groups enhance metabolic stability and binding via hydrophobic interactions .
  • Methyl vs. bulkier groups: 3-Methyl on pyrrolidine balances steric effects and conformational flexibility.
  • Carbamate vs. urea: Comparative assays (e.g., IC50 measurements) show carbamates improve solubility without sacrificing affinity .
    Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites .

What safety protocols are essential when handling this compound, particularly regarding fluorinated byproducts?

Level: Basic
Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fluorinated vapors (potential respiratory irritants).
  • Waste disposal: Neutralize acidic/basic residues before disposing via halogenated waste streams .

How do structural analogs of this compound compare in terms of binding kinetics and selectivity?

Level: Advanced
Answer:
Analog comparisons (e.g., tert-butyl N-[1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate) reveal:

Modification Impact Reference
Bromophenyl substitutionIncreased halogen bonding with aromatic residues
Piperidine vs. pyrrolidineReduced ring strain, altered target selectivity
Surface plasmon resonance (SPR) quantifies on/off rates (kon/koff) for selectivity profiling .

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